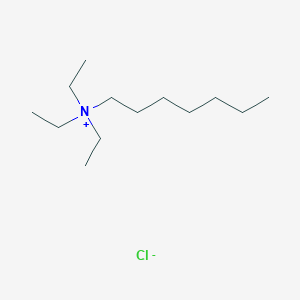
N,N,N-Triethylheptan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Triethylheptan-1-aminium chloride: is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. These compounds are characterized by a positively charged nitrogen atom bonded to four organic groups and a negatively charged chloride ion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethylheptan-1-aminium chloride typically involves the alkylation of a tertiary amine with an alkyl halide. One common method is the reaction of triethylamine with heptyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to promote the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation process, and the product is purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: N,N,N-Triethylheptan-1-aminium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other anions through nucleophilic substitution.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common for quaternary ammonium compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used to replace the chloride ion.
Oxidation: Strong oxidizing agents like potassium permanganate may be used, although the conditions need to be carefully controlled to prevent degradation of the compound.
Major Products:
Substitution Products: Depending on the nucleophile used, the products can vary widely, including iodides, bromides, or other substituted ammonium salts.
Oxidation Products: These reactions may yield complex mixtures, often requiring further purification.
Scientific Research Applications
Chemistry: N,N,N-Triethylheptan-1-aminium chloride is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases (e.g., organic and aqueous).
Biology: In biological research, quaternary ammonium compounds are often used as disinfectants and antiseptics due to their ability to disrupt microbial cell membranes.
Medicine: The compound may be explored for its potential use in drug delivery systems, leveraging its ability to interact with biological membranes.
Industry: In industrial applications, this compound is used in the formulation of cleaning agents, fabric softeners, and antistatic agents.
Mechanism of Action
The primary mechanism of action for N,N,N-Triethylheptan-1-aminium chloride involves its interaction with cell membranes. The positively charged ammonium ion can disrupt the lipid bilayer of microbial cells, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, in chemical reactions, the compound can facilitate the transfer of ions between phases, enhancing reaction rates.
Comparison with Similar Compounds
- N,N,N-Trimethyloctan-1-aminium chloride
- N,N,N-Trimethyldocosan-1-aminium chloride
- N,N,N-Dimethylethanamine
Comparison: N,N,N-Triethylheptan-1-aminium chloride is unique due to its specific alkyl chain length and the presence of three ethyl groups. This structure imparts distinct physicochemical properties, such as solubility and reactivity, compared to other quaternary ammonium compounds. For example, N,N,N-Trimethyloctan-1-aminium chloride has a shorter alkyl chain, which may affect its solubility and interaction with biological membranes.
Properties
CAS No. |
62977-86-0 |
|---|---|
Molecular Formula |
C13H30ClN |
Molecular Weight |
235.84 g/mol |
IUPAC Name |
triethyl(heptyl)azanium;chloride |
InChI |
InChI=1S/C13H30N.ClH/c1-5-9-10-11-12-13-14(6-2,7-3)8-4;/h5-13H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
MRJPSQBUKGGFHS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC[N+](CC)(CC)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















